molecular formula C22H20N6O4S B2486474 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide CAS No. 852152-87-5

2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide

Cat. No. B2486474
CAS RN: 852152-87-5
M. Wt: 464.5
InChI Key: VGFXDQVVRJQOMN-UHFFFAOYSA-N
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Description

The compound falls within a class of molecules that combine several heterocyclic units, such as pyrimidinones, triazoles, and acetamides. These structures are often explored for their potential pharmacological activities, including anticancer, antimicrobial, and enzyme inhibition properties.

Synthesis Analysis

Synthesis approaches for similar compounds often involve multi-step reactions, including condensation, alkylation, and acylation processes. For instance, the synthesis of pyrimidinone derivatives involves the reaction of thiosemicarbazides in a basic medium, leading to triazolopyrimidinones after cyclization and alkylation steps (Gangjee et al., 2008).

Molecular Structure Analysis

Crystal structure analysis is a crucial step in understanding the geometry, conformation, and intermolecular interactions of such compounds. For example, studies on pyrimidin-2-ylsulfanyl acetamides revealed folded conformations stabilized by intramolecular hydrogen bonds, providing insights into the molecule's three-dimensional structure (Subasri et al., 2016).

Scientific Research Applications

Anticancer and Antimicrobial Activities

Anticancer Applications

Compounds with pyrimidine-triazole derivatives have been identified for their potential in anticancer therapies. For instance, certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives displayed appreciable cancer cell growth inhibition against several cancer cell lines, highlighting their potential as anticancer agents (Al-Sanea et al., 2020). Moreover, novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds have shown significant anti-inflammatory and analgesic properties, indicating their utility in cancer pain management and inflammation-related cancer therapy (Abu‐Hashem et al., 2020).

Antimicrobial Applications

Pyrimidine-triazole derivatives have also been explored for their antimicrobial properties. A study on the antimicrobial activity of synthesized pyrimidine-triazole derivatives against selected bacterial and fungal strains indicated that these compounds could serve as effective antimicrobial agents, potentially addressing the growing concern of antibiotic resistance (Majithiya & Bheshdadia, 2022).

Enzyme Inhibition for Therapeutic Targeting

Compounds with the pyrimidine-triazole scaffold have been investigated for their role in enzyme inhibition, offering potential therapeutic applications. For example, certain pyrimidinone and oxazinone derivatives fused with thiophene rings have demonstrated antimicrobial activities, suggesting their mechanism may involve enzyme inhibition relevant to microbial pathogenesis (Hossan et al., 2012).

Structural Studies for Drug Development

Crystal structure analyses of compounds containing pyrimidine and triazole motifs provide insights into their potential drug interactions and molecular mechanisms. Studies like those conducted by Subasri et al. (2016, 2017) elucidate the molecular conformation and intermolecular interactions of these compounds, facilitating the design of more effective therapeutic agents with optimized pharmacokinetic properties (Subasri et al., 2016); (Subasri et al., 2017).

properties

IUPAC Name

2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O4S/c1-32-17-9-7-16(8-10-17)28-18(11-15-12-19(29)25-21(31)24-15)26-27-22(28)33-13-20(30)23-14-5-3-2-4-6-14/h2-10,12H,11,13H2,1H3,(H,23,30)(H2,24,25,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGFXDQVVRJQOMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC=C3)CC4=CC(=O)NC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide

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